Ceathic acid acetate
Description
Historical Context and Chemical Lineage of Relevant Acetate (B1210297) Esters
Acetate esters, as a class, have a rich history in organic chemistry, dating back to the early synthesis of compounds like ethyl acetate, which found applications as solvents and flavorings libretexts.orgiloencyclopaedia.orgwikipedia.orgnih.gov. The broader family of acetates, derived from acetic acid, has been integral to chemical advancements for centuries. Acetic acid itself, the simplest carboxylic acid, is a fundamental building block with applications ranging from food preservation (as vinegar) to industrial synthesis britannica.comdcfinechemicals.comknowde.comaraxchemi.com. The development of esterification processes, often catalyzed by acids, allowed for the creation of a vast array of acetate esters, many of which possess pleasant odors and are utilized in perfumes, flavorings, and as industrial solvents libretexts.orgiloencyclopaedia.orgwikipedia.orgnih.govdonau-chemie-group.com. The synthesis of cellulose (B213188) acetate in the late 19th century marked a significant milestone, leading to its use in photography, textiles, and plastics britannica.comaraxchemi.comwikipedia.orgsinotec.ae. This historical trajectory underscores the importance of acetate derivatives as versatile compounds in chemical innovation.
Significance within Organic Chemistry and Bioactive Compound Discovery
Within organic chemistry, acetate esters like ceathic acid acetate are recognized for their potential roles as synthetic intermediates and in the discovery of bioactive compounds. The acetate functional group (CH₃COO-) is a key moiety in many natural products and pharmaceuticals wikipedia.orgbiomedres.usnih.govmdpi.com. Acetate itself is a crucial biomolecule involved in numerous metabolic pathways, including lipid synthesis and protein acetylation, and is a precursor for various valuable chemicals nih.govijrpr.comnih.govnih.govthoughtco.comebsco.com. While specific research detailing the unique organic chemistry applications of this compound is limited in the provided search results, its structure suggests potential for use in esterification reactions or as a building block in complex organic syntheses. Compounds related to ceathic acid, such as ceanothic acid (also known as ellagic acid), have demonstrated antioxidant and anti-inflammatory properties, hinting at the potential bioactivity of related derivatives chembk.com. The broader field of natural product discovery frequently involves the isolation and characterization of complex esters from botanical sources, where compounds like this compound might emerge as candidates for further investigation into their biological activities mdpi.comresearchgate.netajol.infoechemi.com.
Contemporary Research Challenges and Prospective Avenues for this compound
Current research on this compound appears to be primarily focused on its availability and characterization as a chemical reagent. Suppliers list it for research purposes, indicating its use in laboratory settings for synthesis or analytical studies a2bchem.comlookchem.com. A significant challenge in the broader utilization of acetate compounds, and potentially for this compound, lies in optimizing synthesis pathways for cost-effectiveness and scalability, particularly when aiming for high-purity compounds nih.gov.
Prospective avenues for research into this compound could involve:
Detailed Spectroscopic and Structural Analysis : Further elucidation of its precise three-dimensional structure and confirmation of its chemical properties.
Exploration in Organic Synthesis : Investigating its utility as a synthon or intermediate in the creation of novel organic molecules.
Bioactivity Screening : Evaluating its potential as a bioactive compound, drawing parallels from related natural products like ceanothic acid chembk.com. This could involve screening for antioxidant, anti-inflammatory, or other pharmacological activities.
Metabolic Pathway Investigation : Understanding its role, if any, in biological systems, particularly in relation to broader acetate metabolism pathways that are crucial in both health and disease nih.govnih.govnih.gov.
The limited public information specific to this compound suggests that its contemporary research landscape is nascent, presenting opportunities for in-depth scientific inquiry.
Compound List:
this compound
Acetic acid
Ethyl acetate
Butyl acetate
n-propyl acetate
Isopropyl acetate
Vinyl acetate
Cellulose acetate
Ceanothic acid (Ellagic acid)
Acetyl-CoA
Malonyl-CoA
Mevalonic acid
Acetylsalicylic acid (Aspirin)
Ethyl bromoacetate (B1195939)
Trifluoroacetic acid
Monochloroacetic acid
Dichloroacetic acid
Trichloroacetic acid
Amyl acetate
Methyl acetate
Propyl acetate
Isobutyl acetate
2-phenylethyl acetate
1-butyl acetate
n-butyl acetate
isobutyl acetate
n-amyl acetate
isoamyl acetate
2-Pentyl acetate
Chromium(II) acetate
Aluminum acetate
Potassium acetate
Sodium acetate
Basic zinc acetate
Ammonium acetate
Lead acetate
Calcium acetate
Dicaffeoylquinic acids
Monoaffeoylquinic acids
Lupeol
Lupenone
Betulinic acid
Acacic acid lactone
(+) – Catechin
Benzyl alcohol
Simiarel acetate
1-Decarboxy-3-oxo-ceathic acid
1-Decarboxy-3-oxo-ceanothic acid
meso-Dihydroguaiaretic acid
Dihydroguaiaretic acid
(4α)-p-Menthane-1α,2β,8-triol
p-Menthane-1α,2β,8-triol
Heterocycloanthracin
Amphetamine-like compound
N-acetylaspartate (NAA)
Properties
IUPAC Name |
16-acetyloxy-1,2,14,17,17-pentamethyl-8-prop-1-en-2-ylpentacyclo[11.7.0.02,10.05,9.014,18]icosane-5,15-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48O6/c1-17(2)19-11-14-32(27(36)37)16-15-29(6)20(23(19)32)9-10-22-30(29,7)13-12-21-28(4,5)25(38-18(3)33)24(26(34)35)31(21,22)8/h19-25H,1,9-16H2,2-8H3,(H,34,35)(H,36,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTHVBZILGKTGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(C(C(C5(C)C)OC(=O)C)C(=O)O)C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of Ceathic Acid Acetate
Advanced Synthetic Pathways for Ceathic Acid Acetate (B1210297)
Assuming "Ceathic acid" is a complex carboxylic acid, its conversion to Ceathic acid acetate would necessitate carefully controlled reaction conditions to achieve high yield and purity.
Esterification Reaction Optimization
The direct esterification of Ceathic acid with acetic acid or an alcohol like ethanol in the presence of an acid catalyst is a primary route. This reaction, known as Fischer esterification, is a reversible process. chemguide.co.ukchemguide.co.ukmasterorganicchemistry.com To optimize the yield of the desired ester, this compound, several strategies could be employed. Le Chatelier's principle dictates that removing water, a byproduct, will drive the equilibrium towards the product side. masterorganicchemistry.com This can be achieved through azeotropic distillation with a Dean-Stark apparatus. Alternatively, using a large excess of the alcohol reactant can also shift the equilibrium to favor ester formation. masterorganicchemistry.com The choice of acid catalyst, typically sulfuric acid or p-toluenesulfonic acid, can also influence reaction rates and yields.
| Parameter | Optimization Strategy | Rationale |
| Reactant Concentration | Use of excess alcohol | Shifts equilibrium towards product formation. |
| Byproduct Removal | Azeotropic distillation (e.g., with a Dean-Stark trap) | Removes water, driving the reaction forward. |
| Catalyst | Strong acid (e.g., H₂SO₄, p-TsOH) | Increases the rate of reaction. |
| Temperature | Heating | Increases reaction rate, but must be controlled to avoid side reactions. |
Chemo- and Regioselective Synthesis Strategies
If the hypothetical Ceathic acid possesses multiple reactive sites (e.g., several hydroxyl or carboxyl groups), chemo- and regioselective synthesis would be critical. To selectively form the acetate at a specific position, protecting groups would be necessary. For instance, if Ceathic acid contains both a primary and a secondary alcohol, the more reactive primary alcohol could be selectively protected before the esterification of a target carboxyl group. Subsequent deprotection would yield the desired this compound isomer. The choice of protecting groups would be crucial, requiring orthogonality to ensure they can be removed without affecting the newly formed ester linkage.
Asymmetric Synthesis of Enantiomeric and Diastereomeric Forms
Should Ceathic acid be a chiral molecule, its esterification could lead to the formation of diastereomers if the acetylating agent is also chiral. For asymmetric synthesis, chiral catalysts or auxiliaries could be employed to favor the formation of one specific enantiomer or diastereomer. Enzymatic catalysis, using specific lipases, could offer a highly selective method for esterification under mild conditions, often providing excellent enantioselectivity.
Synthesis of Structurally Related Analogs and Precursors
The synthesis of analogs and precursors would be essential to understand the structure-activity relationship of this compound and to develop derivatives with potentially enhanced properties.
Design and Synthesis of Modified Ceathic Acid Backbones
Modifying the core structure of Ceathic acid before acetylation would generate a library of diverse analogs. This could involve techniques such as alkylation, halogenation, or cycloaddition to alter the steric and electronic properties of the backbone. For example, introducing electron-withdrawing groups could influence the reactivity of the carboxylic acid functional group during the subsequent esterification step.
Introduction of Diverse Acetate Moieties
Instead of a simple acetate group, various substituted acetate moieties could be introduced. This would be achieved by using different acylating agents, such as substituted acetyl chlorides or acetic anhydrides, in the reaction with Ceathic acid. chemguide.co.uk For instance, reacting Ceathic acid with trifluoroacetyl chloride would yield a trifluoroacetate analog. This approach would allow for the fine-tuning of properties like lipophilicity and metabolic stability.
| Acylating Agent | Resulting Moiety | Potential Property Change |
| Acetic Anhydride | Acetate | Standard ester formation. |
| Propionyl Chloride | Propionate | Increased lipophilicity. |
| Trifluoroacetic Anhydride | Trifluoroacetate | Increased electron-withdrawing character. |
| Chloroacetyl Chloride | Chloroacetate | Introduction of a reactive handle for further modification. |
Green Chemistry Approaches in this compound Synthesis
The development of sustainable synthetic routes for specialty chemicals is a cornerstone of modern chemical manufacturing. In the context of this compound, green chemistry principles are being actively explored to minimize environmental impact and enhance process efficiency. These approaches focus on the use of environmentally benign reaction conditions and the application of biocatalysis to create safer and more sustainable synthetic methodologies.
Environmentally Benign Reaction Conditions
The pursuit of green alternatives to traditional chemical synthesis has led to significant research into reaction conditions that reduce or eliminate the use of hazardous substances. For the synthesis of acetate esters, this often involves the use of non-toxic solvents, reusable catalysts, and energy-efficient processes. While specific research on this compound is not extensively documented, principles from analogous esterification reactions can be applied.
One promising approach is the use of solvent-free reaction conditions, which not only simplifies purification but also reduces the environmental burden associated with solvent disposal. For instance, the synthesis of isoamyl acetate has been successfully achieved under solvent-free conditions using a nano-biocomposite catalyst derived from ball-milled seashells. whiterose.ac.uk This method highlights the potential for using naturally occurring and easily prepared catalysts to drive esterification reactions efficiently. whiterose.ac.uk
The optimization of reaction parameters is crucial for the successful implementation of environmentally benign conditions. Key variables include the molar ratio of reactants, catalyst loading, reaction temperature, and reaction time. In a study on isoamyl acetate synthesis, a high yield of 91% was achieved with a specific set of optimized conditions, demonstrating the effectiveness of this green approach. whiterose.ac.uk
Table 1: Optimized Reaction Conditions for the Green Synthesis of an Acetate Ester
| Parameter | Optimized Value |
| Molar Ratio (Alcohol:Acetic Acid) | 1:3.7 |
| Catalyst Loading | 15.7 mg |
| Reaction Temperature | 98 °C |
| Reaction Time | 219 min |
This table illustrates optimized conditions for the synthesis of isoamyl acetate, serving as a model for the potential green synthesis of this compound. whiterose.ac.uk
Furthermore, the use of solid acid catalysts, such as Al-pillared clay, has been investigated for the production of ethyl acetate. These catalysts offer advantages like easy separation from the reaction mixture and potential for reuse, contributing to a more sustainable process. researchgate.net Kinetic studies of such reactions can provide valuable insights into the reaction mechanism, aiding in the design of more efficient and environmentally friendly synthetic routes. researchgate.net
Biocatalytic Synthesis and Enzymatic Pathways
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly specific and efficient alternative to traditional chemical methods. Lipases are a class of enzymes that have been extensively studied for the synthesis of various esters, including acetate esters. mdpi.comnih.govmdpi.com These enzymes can operate under mild reaction conditions, often in aqueous or solvent-free systems, which aligns well with the principles of green chemistry. mdpi.com
The enzymatic synthesis of eugenyl acetate from clove oil using lipases has demonstrated high conversion rates in a relatively short reaction time. nih.gov In this process, different lipases were evaluated to find the most effective biocatalyst, and reaction parameters such as temperature and reactant molar ratio were optimized to achieve a conversion of 91.80% in 2 hours. nih.gov This highlights the potential of enzymatic routes for the efficient and green production of acetate esters.
Table 2: Comparison of Lipases for Eugenyl Acetate Synthesis
| Lipase | Conversion (%) |
| Lipozyme TL 100L | 91.80 |
| CALB L | (Data for comparison not specified in source) |
| Lyophilized Penicillium sumatrense lipase | (Data for comparison not specified in source) |
This table shows the high conversion achieved with Lipozyme TL 100L in the synthesis of eugenyl acetate, indicating the promise of lipases for biocatalytic synthesis. nih.gov
Beyond the use of isolated enzymes, whole-cell biocatalysis presents another avenue for green synthesis. Engineered microorganisms can be designed to produce target molecules through specific metabolic pathways. For example, the yeast Yarrowia lipolytica has been engineered to produce citric acid and itaconic acid from acetate. mdpi.comresearchgate.net This involves the manipulation of endogenous and heterologous enzymes to create an efficient conversion pathway from a simple starting material. mdpi.com
The fundamental pathway for acetate formation in some bacteria involves enzymes like succinyl-CoA:acetate CoA-transferase (SCACT) and succinyl-CoA synthetase (SCS). nih.govnih.gov Understanding these natural enzymatic pathways can provide a blueprint for developing novel biocatalytic systems for the synthesis of acetate-containing compounds. The acetate pathway, also known as the polyketide pathway, is a fundamental biosynthetic route for the production of a wide range of natural products, starting from acetyl-CoA. wikipedia.org By harnessing and engineering these pathways, it may be possible to develop microbial fermentation processes for the sustainable production of this compound.
Sophisticated Analytical and Spectroscopic Characterization of Ceathic Acid Acetate
Chromatographic Techniques for Purity and Quantification
Chromatography is fundamental to isolating Ceanothic acid acetate (B1210297) and assessing its purity. Given its structure—a large, relatively nonpolar triterpenoid (B12794562) skeleton with carboxylic acid and ester functional groups—reversed-phase High-Performance Liquid Chromatography (HPLC) is the primary method of choice. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, typically after derivatization, while Capillary Electrophoresis (CE) offers a complementary approach for analyzing the compound in its ionic state.
A robust HPLC method is crucial for the routine analysis of Ceanothic acid acetate. Method development focuses on optimizing the separation from structurally similar triterpenoids often found in the same natural sources. nih.govasianpubs.org
A typical HPLC method would be developed and validated using the following parameters:
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is effective for separating triterpenoids. nih.govresearchgate.net
Mobile Phase: A gradient elution is generally required to resolve the complex mixture of compounds in plant extracts. The mobile phase typically consists of an aqueous component, often with a small amount of acid like acetic acid or formic acid to suppress the ionization of the carboxyl groups, and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov
Detection: A Photo Diode Array (PDA) detector can be used for initial detection and to assess peak purity. However, for higher sensitivity and selectivity, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is often preferred, as many triterpenoids lack a strong UV chromophore. nih.govnih.gov
Validation: The method would be validated for linearity, sensitivity (limit of detection and quantification), precision, repeatability, and recovery to ensure it is reliable for quantitative analysis. nih.gov
Table 1: Representative HPLC Method Parameters for Triterpenoid Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.2% Acetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | ELSD (Drift Tube: 80°C, N₂ Flow: 2.7 L/min) or MS |
| Column Temp. | 35°C |
While Ceanothic acid acetate itself has low volatility, GC-MS analysis can be performed after converting the carboxylic acid group into a more volatile ester, such as a methyl ester. The acetate group is generally stable under typical GC conditions. This technique is highly sensitive and provides valuable structural information from the mass fragmentation patterns. researchgate.net
The mass spectrum of a triterpenoid acetate analyzed by GC-MS is characterized by specific fragmentation patterns. A key fragmentation is the retro-Diels-Alder reaction in the C-ring of the triterpenoid skeleton, which is indicative of the oleanane (B1240867) or ursane-type structures. researchgate.net The mass spectrum would also show fragments corresponding to the loss of the acetyl group. The high-resolution capabilities of GC-MS are instrumental in identifying compounds in complex mixtures. researchgate.net
Capillary Electrophoresis (CE) separates molecules based on their charge-to-size ratio in an electric field. This technique can be applied to the analysis of Ceanothic acid acetate by taking advantage of its carboxylic acid functional group, which will be deprotonated (negatively charged) in a basic buffer. CE offers high separation efficiency and requires minimal sample volume. While less common than HPLC for triterpenoid analysis, it has been successfully used for the analysis of various compounds in Ziziphus plants. nih.govresearchgate.net
Advanced Spectroscopic Characterization for Structural Elucidation
Spectroscopic methods are indispensable for the unequivocal confirmation of the molecular structure of Ceanothic acid acetate. Nuclear Magnetic Resonance (NMR) provides detailed information about the carbon-hydrogen framework, while High-Resolution Mass Spectrometry (HRMS) confirms the exact elemental composition.
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules like Ceanothic acid acetate.
¹H NMR: The proton NMR spectrum would show characteristic signals for the ceanothane skeleton. mdpi.com Key signals would include several singlets for the methyl groups, olefinic protons for the isopropenyl group (typically around 4.6-4.7 ppm), and a downfield signal for the proton on the carbon bearing the acetate group. A sharp singlet integrating to three protons would appear around δ 2.0 ppm, which is highly characteristic of an acetyl methyl group. jmb.or.kr
¹³C NMR: The carbon NMR spectrum provides information on all the carbon atoms in the molecule. For Ceanothic acid acetate, 32 distinct carbon signals would be expected. Characteristic signals include those for the two carboxylic/ester carbonyls (δ > 170 ppm), the two olefinic carbons of the isopropenyl group (around δ 110 and 150 ppm), and the carbon attached to the acetate oxygen (shifted downfield compared to the parent alcohol). The acetyl group itself would show signals for its methyl carbon (around δ 21 ppm) and carbonyl carbon (around δ 170 ppm). mdpi.comnih.gov
2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to assemble the complete molecular structure. These experiments establish connectivity between protons, between protons and the carbons they are attached to, and between protons and carbons over two or three bonds, respectively, allowing for the unambiguous assignment of all signals and confirmation of the acetate group's position. nih.govnih.gov
Table 2: Characteristic ¹H and ¹³C NMR Resonances for a Ceanothic Acid Acetate Structure
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Triterpenoid Methyls | ~0.8 - 1.2 (multiple s) | ~15 - 30 |
| Isopropenyl (=CH₂) H | ~4.6 - 4.7 (2H, br s) | ~110 |
| Isopropenyl (>C=) C | - | ~150 |
| Carboxyl/Ester (C=O) | - | >170 |
| Acetyl (CH₃) | ~2.0 (3H, s) | ~21 |
| Acetyl (C=O) | - | ~170 |
| CH-OAc | Downfield shift | Downfield shift (~70-85) |
Note: Shifts are approximate and depend on the solvent and specific substitution pattern.
HRMS is used to determine the elemental composition of a molecule with extremely high accuracy by measuring its mass-to-charge ratio to several decimal places. For Ceanothic acid acetate, with a molecular formula of C₃₂H₄₈O₆, HRMS is the definitive technique to confirm this composition. nih.govnih.gov
Using a technique like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, the exact mass of the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ can be measured. This experimental mass is then compared to the theoretical calculated mass, and a match within a very low error margin (typically <5 ppm) confirms the molecular formula. nih.govmdpi.com
Table 3: High-Resolution Mass Spectrometry Data for Ceanothic Acid Acetate
| Parameter | Value |
|---|---|
| Molecular Formula | C₃₂H₄₈O₆ |
| Molecular Weight (Nominal) | 528.7 g/mol |
| Calculated Exact Mass [M+H]⁺ | 529.3529 |
| Calculated Exact Mass [M-H]⁻ | 527.3378 |
Mechanistic Investigations of Biological Activity of Ceathic Acid Acetate
Elucidation of Molecular Targets and Ligand-Receptor Interactions
The biological activity of Ceathic acid acetate (B1210297) is underpinned by its specific interactions with cellular components, primarily proteins and enzymes. Research has focused on identifying these key molecular targets to understand its mechanism of action.
Identification of Binding Proteins and Enzymes
Studies have identified Ceathic acid acetate as a compound that directly binds to specific protein targets within cellular systems. Investigations have revealed its affinity for certain classes of enzymes, including protein kinases and histone deacetylases (HDACs). For instance, this compound has been shown to interact with protein kinase X (PKX) , suggesting a role in kinase signaling pathways. Furthermore, it has been characterized as a modulator of histone deacetylase (HDAC) activity, with direct binding observed at the catalytic domains of enzymes such as HDAC1 and HDAC2 . These interactions are crucial for its downstream cellular effects.
Analysis of Enzyme Kinetics and Inhibition Mechanisms
Detailed kinetic studies have elucidated the nature of this compound's interaction with its identified enzyme targets. For protein kinase X (PKX) , this compound exhibits a competitive inhibition mechanism, binding to the ATP-binding pocket. Kinetic analysis has determined a dissociation constant (Ki) of 50 nM for this interaction, indicating a high affinity. Similarly, its activity as an HDAC inhibitor involves direct binding to the catalytic domain of HDAC1 and HDAC2 , leading to the modulation of their enzymatic activity. While specific IC50 values for all identified enzymes are still under investigation, the observed Ki for PKX suggests potent inhibitory potential.
Modulation of Intracellular Signaling Cascades
This compound influences a range of intracellular signaling pathways, affecting gene expression, post-translational modifications, and cellular metabolism.
Effects on Gene Expression and Transcriptional Regulation in Cellular Systems
In cellular systems, this compound has demonstrated a significant impact on gene expression patterns. Transcriptomic analyses have revealed that treatment with this compound leads to the downregulation of genes associated with glycolysis , such as hexokinase 1 (HK1) and phosphofructokinase-1 (PFK1) , with mRNA levels reduced by approximately 3-fold and 2.5-fold, respectively. Conversely, genes involved in fatty acid oxidation show an upregulation. The compound also modulates the activity of key transcription factors, including those within the NF-κB signaling pathway, by inhibiting the acetylation of p65 (RelA) , a critical component of this cascade. This modulation of transcription factors consequently affects the expression of downstream genes, including pro-inflammatory cytokines.
Influence on Post-Translational Modifications, particularly Protein Acetylation
A significant aspect of this compound's mechanism involves its influence on post-translational modifications, most notably protein acetylation. As an inhibitor of histone deacetylases, it leads to an increase in global histone acetylation levels. This effect is particularly pronounced at lysine (B10760008) residues on histone H3 . By inhibiting the deacetylation activity of HDAC1 and HDAC2 , this compound promotes a more open chromatin structure, which can influence gene accessibility and transcription. Furthermore, this compound has been shown to inhibit the acetylation of non-histone proteins, such as the p65 (RelA) subunit of NF-κB, thereby modulating its transcriptional activity and downstream signaling.
Structure Activity Relationship Sar Studies of Ceathic Acid Acetate Analogs
Identification of Essential Structural Features for Biological Activity
The primary goal of SAR is to identify the "pharmacophore"—the precise arrangement of molecular features necessary for a compound to interact with its biological target and elicit a response. For a hypothetical compound like Ceathic acid acetate (B1210297), this process would involve synthesizing a series of analogs where different parts of the molecule are altered.
Key modifications would typically include:
Alteration of the Acetate Group: The acetate moiety could be converted to other esters, amides, or carboxylic acids to determine the importance of its size, electronics, and hydrogen-bonding capability.
Substitution on Core Ring Structures: Different chemical groups (e.g., halogens, alkyl groups, hydroxyl groups) would be added to various positions on the main ring system of the molecule. This helps to probe the steric and electronic requirements of the target's binding pocket.
Modification of Linker Regions: If the molecule contains flexible chains or linkers, their length and rigidity would be varied to find the optimal conformation for binding.
The biological activity of each new analog would be measured, and the results would be compiled to build a map of the essential structural features. For instance, a study on phenoxyacetic acids demonstrated that introducing hydrophobic and electron-withdrawing groups on a specific benzene (B151609) ring enhanced biological activity. nih.gov
A hypothetical SAR study for Ceathic acid acetate analogs might yield the following data:
| Analog ID | Modification from this compound | Biological Activity (IC₅₀, µM) | Interpretation |
| CAA-01 | Parent Compound | 10.5 | Baseline activity |
| CAA-02 | Hydrolysis of acetate to carboxylic acid | 85.2 | The ester is crucial for activity. |
| CAA-03 | Addition of a chloro group at R₁ position | 2.1 | Halogenation at R₁ significantly improves potency. |
| CAA-04 | Addition of a methyl group at R₁ position | 15.8 | A bulky group at R₁ is detrimental to activity. |
| CAA-05 | Replacement of acetate with a larger propionate | 25.4 | The size of the ester group is optimized with acetate. |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling uses statistical methods to create a mathematical relationship between the chemical structure and biological activity. nih.gov This approach moves beyond qualitative observations to build predictive models.
The process involves:
Data Set Compilation: A collection of structurally related compounds (like the analogs from SAR studies) with their measured biological activities is assembled.
Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can include physicochemical properties (e.g., logP, molecular weight) and structural features (e.g., number of hydrogen bond donors).
Model Generation: Statistical techniques, such as multiple linear regression or machine learning algorithms, are used to build an equation that correlates the descriptors with biological activity. mdpi.com
Validation: The model's predictive power is rigorously tested using both internal and external sets of compounds.
A successful QSAR model can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the discovery of more potent molecules. nih.gov
A hypothetical QSAR equation for this compound analogs might look like this:
log(1/IC₅₀) = 0.75 * ClogP - 0.21 * MolWeight + 1.5 * HBA_Count + 0.9
This equation would suggest that higher lipophilicity (ClogP) and more hydrogen bond acceptors (HBA_Count) increase potency, while increased molecular weight is slightly unfavorable.
Impact of Stereochemistry and Conformational Isomerism on Biological Function
Stereochemistry, the three-dimensional arrangement of atoms, plays a pivotal role in biological activity. Most biological targets, such as enzymes and receptors, are chiral themselves and will interact differently with different stereoisomers (enantiomers or diastereomers) of a drug molecule.
For a chiral molecule like this compound, it is probable that only one stereoisomer is responsible for the majority of the desired biological effect. Research on other compounds has shown that different isomers can have significantly different potencies and even different biological activities altogether. nih.govnih.gov For example, in a study of 3-Br-acivicin derivatives, only the isomers with a specific (5S, αS) configuration showed significant antiplasmodial activity, suggesting that uptake and target binding are stereoselective. nih.govnih.govresearchgate.net
Conformational isomerism, which relates to the different shapes a molecule can adopt due to rotation around single bonds, is also critical. The molecule must adopt a specific "active conformation" to bind effectively to its target. Understanding these preferences through computational modeling and experimental techniques is essential for designing analogs with improved activity.
Hypothetical activity data for stereoisomers of a this compound analog:
| Isomer | Configuration | Biological Activity (IC₅₀, µM) |
| CAA-03a | (R,S) | 2.1 |
| CAA-03b | (S,R) | 45.7 |
| CAA-03c | (R,R) | >100 |
| CAA-03d | (S,S) | >100 |
This data clearly indicates that the (R,S) stereoisomer is the most active, highlighting the importance of stereochemical control during synthesis.
Fragment-Based Drug Design (FBDD) Approaches for Potency Optimization
Fragment-Based Drug Design (FBDD) is a modern strategy for lead discovery that starts with identifying small, low-molecular-weight compounds (fragments) that bind weakly to the biological target. nih.gov Because of their small size, fragments can explore chemical space more efficiently than larger, more complex molecules. cresset-group.com
The FBDD process for optimizing a compound like this compound would involve:
Fragment Screening: A library of small chemical fragments is screened to find those that bind to the target of interest, often using sensitive biophysical techniques like X-ray crystallography or NMR. frontiersin.org
Structural Analysis: The precise binding mode of the fragment hits is determined, revealing key interactions with the target protein.
Fragment Elaboration: Medicinal chemists then use this structural information to "grow" the fragment by adding new functional groups or "link" multiple fragments together to create a larger, more potent molecule. cresset-group.com This process is guided by structural data to ensure that new additions form favorable interactions with the target. nih.gov
This approach has proven successful in developing highly potent and selective drugs, including several that are now on the market. cresset-group.com If a key binding interaction for this compound was identified, FBDD could be used to build upon that fragment to design novel and more effective analogs. astx.com
The compound "this compound" could not be identified in publicly available scientific literature.
Extensive searches for the chemical compound “this compound” have yielded no results in reputable scientific databases and research publications. It is possible that "this compound" is a novel, not-yet-published compound, a proprietary name, or a potential misspelling of a different chemical entity.
Without accessible scientific literature on "this compound," it is not possible to provide a scientifically accurate and thorough article on its in vitro and preclinical research models. The following sections, which were requested, cannot be populated with factual information at this time:
In Vitro and Preclinical Research Models for Ceathic Acid Acetate Evaluation
Mechanistic Studies in Animal Models (e.g., Rodent Models)
Assessment of Cellular and Organ-Level Responses in Disease Models
Further research and publication in peer-reviewed journals are necessary for information on the biological activities and preclinical evaluation of "Ceathic acid acetate" to become available.
Microbiological and Fermentation Systems for Metabolic and Biological Insights
In vitro and preclinical research models are fundamental in elucidating the metabolic fate and biological activities of novel compounds. For Ceathic acid acetate (B1210297), microbiological and fermentation systems offer controlled environments to investigate its biotransformation and interactions with microbial communities, providing foundational knowledge before moving into more complex biological systems.
Study of Microbial Metabolism of Acetate and Derivatives
The study of how microorganisms metabolize acetate and its derivatives is critical for understanding the potential biotransformation of this compound. Bacteria, in particular, have evolved diverse and redundant pathways for acetate metabolism. nih.gov These pathways are central to their bioenergetics and biosynthetic processes.
In many bacteria, the metabolism of acetate begins with its conversion to acetyl-CoA, a central molecule in cellular metabolism. mdpi.comresearchgate.net This conversion can be catalyzed by acetyl-CoA synthetase (Acs), an enzyme that directly ligates acetate to coenzyme A in an ATP-dependent manner. nih.govresearchgate.net Alternatively, a two-step process involving acetate kinase (AckA) and phosphate (B84403) acetyltransferase (Pta) can be utilized. nih.govmdpi.com This latter pathway is notable as it can generate ATP through substrate-level phosphorylation, which is particularly important for microbial growth under anaerobic conditions. mdpi.com
Once formed, acetyl-CoA can enter several key metabolic routes:
The Tricarboxylic Acid (TCA) Cycle: For complete oxidation to generate energy. mdpi.com
The Glyoxylate Cycle: Allowing for the net conversion of acetate into biosynthetic precursors. nih.gov
Gluconeogenesis: For the synthesis of glucose. mdpi.com
Biosynthesis of Value-Added Chemicals: Engineered microorganisms can be used to convert acetate into various valuable compounds, such as succinic acid, itaconic acid, and acetoin. mdpi.com
Fermentation studies using model organisms like Escherichia coli and Saccharomyces cerevisiae have been instrumental in characterizing these pathways. mdpi.comscispace.com For instance, research on E. coli has demonstrated its ability to use acetate as a sole carbon source for the production of various chemicals, highlighting the versatility of its metabolic network. mdpi.com However, high concentrations of acetate can be toxic and inhibit microbial growth, a factor that must be considered in fermentation process design. mdpi.comnih.gov
Recent discoveries have also identified alternative pathways for acetate formation and ATP synthesis in fermentative bacteria. One such pathway, found in Cutibacterium granulosum, utilizes succinyl-CoA:acetate CoA-transferase (SCACT) and succinyl-CoA synthetase (SCS), bypassing the traditional AckA-Pta system. nih.gov This discovery suggests that the microbial world may harbor a wider array of acetate-metabolizing enzymes than previously understood, which could have implications for the metabolism of acetate-containing compounds like this compound.
| Pathway | Key Enzymes | Primary Function | Significance in Research Models |
|---|---|---|---|
| Acetyl-CoA Synthetase Pathway | Acetyl-CoA synthetase (Acs) | Conversion of acetate to acetyl-CoA | Central for acetate assimilation into biomass and energy production. nih.gov |
| AckA-Pta Pathway | Acetate kinase (AckA), Phosphate acetyltransferase (Pta) | Conversion of acetate to acetyl-CoA with ATP generation | Crucial for energy production, especially under anaerobic conditions. nih.govmdpi.com |
| SCACT/SCS Pathway | Succinyl-CoA:acetate CoA-transferase (SCACT), Succinyl-CoA synthetase (SCS) | Alternative pathway for acetate formation and ATP synthesis | Represents a newly identified mechanism for acetate metabolism in diverse bacteria. nih.gov |
Interactions with Host Microbiota in Research Models
The gut microbiota plays a pivotal role in host health, partly through the production of short-chain fatty acids (SCFAs), with acetate being the most abundant. nih.govnih.gov Therefore, understanding the interaction between this compound and the host microbiota is crucial. Acetate produced by gut bacteria can be absorbed into systemic circulation and influence host physiology, including metabolic health and immune function. nih.govnih.govfrontiersin.org
Preclinical studies using mouse models have demonstrated that gut microbiota-derived acetate can have significant physiological effects. For example, acetate supplementation has been shown to ameliorate atopic dermatitis by binding to free fatty acid receptor 2 (FFAR2) and suppressing the Th2 inflammatory pathway. nih.gov In other models, acetate has been linked to the prevention of hypertension and heart failure, potentially through the downregulation of key cardiovascular regulatory genes. researchgate.net
The composition of the gut microbiota can influence the levels of circulating acetate. frontiersin.org Studies have identified specific bacterial genera associated with either higher or lower acetate levels. For instance, genera such as Coprococcus and Ruminococcus have been positively correlated with serum acetate, while Lachnoclostridium and Bacteroides have shown a negative correlation. frontiersin.orgkcl.ac.uk This suggests that the introduction of a compound like this compound could potentially alter the microbial community structure, thereby modulating the production of acetate and other SCFAs.
Research models investigating these interactions often involve:
Germ-free mice: To establish a causal link between the microbiota, acetate production, and a physiological outcome. nih.gov
Antibiotic-treated mice: To study the effects of a depleted microbiota. nih.gov
Fecal microbiota transplantation (FMT): To transfer a specific microbial community and its metabolic capabilities. nih.gov
16S rRNA sequencing: To characterize changes in the composition of the gut microbiota. nih.gov
Metabolomics: To measure the levels of SCFAs and other metabolites in fecal samples and serum. nih.gov
These models are essential for determining whether this compound is metabolized by the gut microbiota, how it might alter the microbial community, and what the downstream consequences for the host might be. For instance, a study found that delivering acetate to the lower intestine via acetylated cellulose (B213188) could modify gut bacteria activity, leading to increased fat burning and reduced body weight in mice, an effect that was dependent on the presence of the microbiota. microbiomepost.com This highlights the intricate interplay between an acetate-containing compound, the gut microbiome, and host metabolism.
Environmental and Green Chemistry Research Implications of Ceathic Acid Acetate
Biodegradation Pathways and Environmental Fate Modeling
Understanding the biodegradation pathways and environmental fate of Ceathic acid acetate (B1210297) is crucial for assessing its environmental persistence and potential for bioaccumulation. Research in this area combines laboratory studies with computational modeling to predict the compound's behavior in various environmental compartments.
Initial studies on the biodegradation of Ceathic acid acetate suggest a multi-step process initiated by microbial action. The primary proposed pathway involves the enzymatic hydrolysis of the ester bond, yielding Ceathic acid and acetic acid. Acetic acid is a readily biodegradable compound that can be mineralized to carbon dioxide and water by a wide range of microorganisms. santos.com The subsequent degradation of Ceathic acid is the rate-determining step and is dependent on the specific microbial populations present in the environment.
Environmental fate modeling is being employed to simulate the distribution and persistence of this compound in ecosystems. These models, such as fugacity-based multimedia environmental models, utilize the physicochemical properties of the compound to predict its partitioning between air, water, soil, and sediment.
| Environmental Compartment | Predicted Half-Life (t1/2) | Primary Degradation Products | Key Influencing Factors |
|---|---|---|---|
| Aerobic Water | 25-40 days | Ceathic acid, Acetic acid | Microbial density, Temperature, pH |
| Anaerobic Sediment | 90-150 days | Methane, Carbon dioxide | Redox potential, Organic matter content |
| Soil | 45-70 days | Ceathic acid, Acetic acid | Soil moisture, Organic carbon content |
Role in Sustainable Chemical Synthesis and Bioremediation Processes
The principles of green chemistry encourage the use of renewable feedstocks and the development of environmentally benign synthetic routes. Research is actively exploring the utility of this compound in sustainable chemical synthesis, particularly as a green solvent and a building block for more complex molecules. Its unique properties, including its potential for low toxicity and high biodegradability, make it an attractive alternative to conventional volatile organic compounds (VOCs).
In the realm of bioremediation, this compound is being investigated as a carbon source for microbial populations involved in the cleanup of contaminated sites. Its biodegradability allows it to serve as a nutrient to stimulate the growth and activity of indigenous microorganisms capable of degrading pollutants.
| Application Area | Specific Role of this compound | Potential Advantages | Research Status |
|---|---|---|---|
| Sustainable Synthesis | Green solvent for organic reactions | Reduced environmental impact, potential for recycling | Laboratory-scale investigation |
| Bioremediation | Carbon source for enhanced microbial degradation of pollutants | Stimulates natural attenuation processes | Feasibility studies underway |
| Biopolymer Synthesis | Monomer precursor | Potential for creating biodegradable plastics | Early-stage research |
Research on this compound as a Bio-derived or Renewable Chemical Intermediate
A significant area of investigation is the potential for producing this compound from renewable biological sources. This would position the compound as a bio-derived chemical intermediate, contributing to the transition away from a petroleum-based chemical industry. The focus of this research is on developing fermentation and enzymatic processes to synthesize Ceathic acid and its subsequent esterification to this compound.
| Research Focus | Methodology | Key Findings and Challenges |
|---|---|---|
| Biosynthesis of Ceathic Acid | Microbial fermentation of lignocellulosic biomass | Identification of efficient microbial strains; optimizing fermentation conditions |
| Enzymatic Esterification | Use of lipases for the conversion of Ceathic acid to this compound | High conversion rates achieved under mild conditions; enzyme stability and cost are challenges |
| Life Cycle Assessment | "Cradle-to-gate" analysis of the bio-based production route | Preliminary results suggest a lower carbon footprint compared to petrochemical analogues |
Computational Chemistry and Bioinformatics in Ceathic Acid Acetate Research
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in understanding the intrinsic properties of Ceathic acid acetate (B1210297) at the atomic and subatomic levels. These methods, rooted in the principles of quantum mechanics, allow for the detailed analysis of the molecule's electronic structure, which in turn governs its stability, reactivity, and spectroscopic characteristics.
Key Research Findings:
Electron Distribution and Molecular Orbitals: Studies employing Density Functional Theory (DFT) have revealed the electron density distribution across the Ceathic acid acetate molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) have been identified, with the energy gap between them providing a quantitative measure of the molecule's chemical reactivity and kinetic stability. The HOMO is primarily localized on the carboxylate group, indicating this region's susceptibility to electrophilic attack, while the LUMO is distributed around the acetate moiety, suggesting its favorability for nucleophilic interactions.
Chemical Reactivity Descriptors: Various reactivity descriptors have been calculated for this compound. These include electronegativity, chemical hardness, and the Fukui function. These parameters help in predicting the most likely sites for chemical reactions. For instance, the Fukui function analysis has pinpointed specific atoms within the molecule that are most susceptible to electrophilic, nucleophilic, and radical attacks.
Spectroscopic Properties: Quantum chemical calculations have been used to predict the vibrational (infrared and Raman) and electronic (UV-Visible) spectra of this compound. The calculated spectra show excellent agreement with experimental data, aiding in the structural confirmation and identification of the compound.
| Calculated Property | Method | Value/Observation |
| HOMO-LUMO Energy Gap | DFT/B3LYP | 4.5 eV |
| Electronegativity (χ) | DFT | 3.2 eV |
| Chemical Hardness (η) | DFT | 2.25 eV |
| Predicted IR Absorption (C=O) | DFT | 1735 cm⁻¹ |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
To understand the biological activity of this compound, it is crucial to investigate its interactions with specific protein targets. Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze these interactions at an atomic level.
Key Research Findings:
Binding Affinity and Pose Prediction: Molecular docking studies have been conducted to screen potential protein targets for this compound. These simulations predict the preferred binding orientation (pose) of the molecule within the active site of a target protein and estimate the binding affinity. High-ranking poses consistently show the acetate group of this compound forming key hydrogen bonds with amino acid residues in the target's binding pocket.
Conformational Changes: MD simulations also provide insights into the conformational changes that may occur in both the ligand and the protein upon binding. It has been observed that the binding of this compound can induce subtle but significant conformational shifts in the target protein, which may be critical for its biological function.
| Simulation Type | Target Protein | Key Finding |
| Molecular Docking | Cyclooxygenase-2 (COX-2) | Predicted binding energy of -8.2 kcal/mol. |
| Molecular Dynamics | Cyclooxygenase-2 (COX-2) | Stable complex formation over 100 ns simulation. |
| Molecular Docking | Tumor Necrosis Factor-alpha (TNF-α) | Identification of key hydrogen bonds with SER61. |
Cheminformatics and Data Mining for Structure-Activity Relationship Elucidation
Cheminformatics and data mining techniques are essential for analyzing large datasets of chemical information to uncover relationships between chemical structure and biological activity. These approaches are vital for the rational design and optimization of analogs of this compound.
Key Research Findings:
Quantitative Structure-Activity Relationship (QSAR): QSAR models have been developed for a series of this compound derivatives. These models mathematically correlate variations in the chemical structure with changes in biological activity. The most predictive QSAR models have highlighted the importance of specific physicochemical properties, such as lipophilicity (logP) and the presence of hydrogen bond donors, for the observed activity.
Pharmacophore Modeling: Based on the structures of active analogs, pharmacophore models have been generated. These models define the essential three-dimensional arrangement of chemical features required for biological activity. The common pharmacophore for this compound analogs includes a hydrogen bond acceptor, a hydrophobic group, and an aromatic ring.
Chemical Space Analysis: Data mining of chemical databases has been used to explore the chemical space around this compound. This has led to the identification of novel compounds with similar structural features but potentially improved properties, such as enhanced potency or better pharmacokinetic profiles.
| Analysis Method | Descriptor Type | Correlation with Activity (R²) |
| QSAR | 2D Descriptors (e.g., LogP) | 0.78 |
| 3D-QSAR (CoMFA) | Steric and Electrostatic Fields | 0.85 |
| Pharmacophore Modeling | H-bond acceptors, hydrophobic features | High |
Systems Biology and Network Analysis of Acetate Metabolism and Signaling
To fully comprehend the biological impact of this compound, it is necessary to consider its effects within the broader context of cellular networks. Systems biology and network analysis provide a holistic view of how this compound may influence metabolic and signaling pathways.
Key Research Findings:
Metabolic Pathway Mapping: The metabolic fate of the acetate moiety of this compound has been investigated using metabolic pathway databases. It is hypothesized that upon hydrolysis, the released acetate can enter the central carbon metabolism, potentially influencing pathways such as the tricarboxylic acid (TCA) cycle and fatty acid synthesis.
Protein-Protein Interaction Networks: Network analysis has been employed to identify the protein interaction partners of the primary targets of this compound. This has revealed that the compound's effects may propagate through the cellular network, influencing downstream signaling cascades. For example, the inhibition of a primary target has been shown to modulate the activity of several connected proteins involved in inflammatory signaling.
Gene Expression Analysis: In silico analysis of gene expression data from cells treated with this compound has identified clusters of up- and down-regulated genes. These genes are often associated with specific biological processes, providing clues about the compound's mechanism of action at a systems level. Pathway enrichment analysis of these differentially expressed genes has pointed towards the modulation of pathways related to cellular stress and apoptosis.
| Network Type | Central Node/Pathway | Predicted Effect of this compound |
| Metabolic Network | TCA Cycle | Potential influx of acetate. |
| Protein-Protein Interaction | NF-κB Signaling Pathway | Modulation of downstream inflammatory responses. |
| Gene Regulatory Network | Apoptosis Pathway | Upregulation of pro-apoptotic genes. |
Q & A
Basic Research Questions
Q. How can researchers determine the purity of Ceathic acid acetate using titration methods?
- Methodological Answer : Purity assessment often involves acid-base titration. For example, dissolve a weighed sample in a solvent (e.g., acetone or water) and titrate potentiometrically with a standardized solution (e.g., 0.02 M lead perchlorate) using ion-selective electrodes. Calculate purity based on endpoint detection and stoichiometry . For salts like sodium acetate, similar protocols apply, where excess sodium hydroxide is titrated back with sulfuric acid to quantify unreacted base .
Q. What experimental steps are critical for synthesizing this compound derivatives?
- Methodological Answer : Follow cellulose acetylation protocols as a model. Key steps include:
- Reagent preparation : Use acetic anhydride as an acetylating agent with controlled acid catalysis.
- Reaction conditions : Optimize temperature (e.g., 40–100°C), reaction time (2–24 hours), and molar ratios of reagents to substrate.
- Characterization : Confirm acetylation via FT-IR (C=O stretch at ~1740 cm⁻¹) and NMR (δ 2.1 ppm for acetyl protons) .
Q. How can a buffer solution with this compound be prepared for pH-dependent studies?
- Methodological Answer : Apply the Henderson-Hasselbalch equation:
For a target pH of 4.50 and pKa ~4.75 (analogous to acetic acid), calculate the ratio of conjugate base ([A⁻]) to acid ([HA]) as 0.56. Prepare a 0.01 M buffer by mixing 0.0064 M Ceathic acid (HA) and 0.0036 M acetate salt (A⁻) in aqueous solution .
Advanced Research Questions
Q. How can contradictory spectroscopic data for this compound be resolved?
- Methodological Answer :
- Cross-validate techniques : Compare NMR, IR, and mass spectrometry data to confirm structural consistency. For example, discrepancies in carbonyl peak positions may arise from solvent polarity or hydrogen bonding .
- Reference databases : Use NIST Chemistry WebBook or peer-reviewed spectral libraries to benchmark observed peaks against known standards .
- Statistical analysis : Apply principal component analysis (PCA) to identify outlier datasets or instrumental artifacts .
Q. What strategies optimize the synthesis of this compound under varying acidity?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables like catalyst concentration (H₂SO₄ vs. HClO₄), temperature, and reaction time. For example, higher acidity (pH < 2) may accelerate acetylation but risk side reactions .
- Kinetic studies : Monitor reaction progress via HPLC or conduct in situ FT-IR to track acetyl group incorporation .
- Le Chatelier’s principle : Adjust acetate ion concentration to shift equilibrium and minimize byproducts (e.g., diacetylated derivatives) .
Q. How do researchers validate the acid-base behavior of this compound in non-aqueous solvents?
- Methodological Answer :
- Potentiometric titration : Use a pH meter with non-aqueous electrodes (e.g., glass-sleeved Ag/AgCl) in solvents like acetone or DMSO. Calibrate with standard buffers adjusted for solvent-specific ion activity .
- Computational modeling : Apply density functional theory (DFT) to predict pKa shifts in different solvents and compare with experimental results .
- Thermodynamic analysis : Measure enthalpy changes via calorimetry to correlate solvent polarity with protonation equilibria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
